molecular formula C11H15NO3 B1435957 Propoxur-d3 CAS No. 1219798-56-7

Propoxur-d3

Cat. No.: B1435957
CAS No.: 1219798-56-7
M. Wt: 212.26 g/mol
InChI Key: ISRUGXGCCGIOQO-HPRDVNIFSA-N
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Description

Propoxur-d3 is a deuterium-labeled derivative of propoxur, a carbamate insecticide. This compound is primarily used as an internal standard for the quantification of propoxur in various analytical applications. Propoxur itself is known for its effectiveness in controlling pests such as bedbugs and mosquitoes, and it functions by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system .

Mechanism of Action

Target of Action

The primary target of Propoxur D3 (N-methyl D3) is acetylcholinesterase (AChE) . AChE is an enzyme that naturally hydrolyzes the neurotransmitter acetylcholine . By inhibiting AChE, Propoxur D3 interferes with the normal action of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions .

Mode of Action

Propoxur D3 acts by inhibiting the action of AChE . This inhibition is direct and transitory, as the carbamylated enzyme quickly reacts in water . The accumulation of acetylcholine due to AChE inhibition leads to overt stimulation of muscarinic and nicotinic cholinergic receptors . This causes a “cholinergic crisis,” characterized by symptoms affecting the central nervous system .

Biochemical Pathways

Propoxur D3, a catechol derivative, undergoes metabolic transformations. It hydrolyzes the carbamate and dealkylates the isopropyl group to yield the parent catechol . Additionally, nuclear hydroxylation produces a hydroquinone derivative . Both the catechol and the hydroquinone derivative can undergo redox cycling with the corresponding quinone to produce reactive oxygen species (ROS) .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of Propoxur D3’s action is a cholinergic crisis due to the accumulation of acetylcholine at synaptic junctions . This crisis is characterized by symptoms affecting the central nervous system . Moreover, the generation of ROS through redox cycling can contribute to both the insecticidal action of Propoxur D3 and potential adverse human effects .

Action Environment

Propoxur D3 rapidly breaks down in alkaline solution . Due to its high water solubility, it may seep into the groundwater . At a pH of 7, Propoxur D3 breaks down in water at about 1.5% each day . It can be effective against insects for up to 1 month because it is readily absorbed by plant tissues .

Safety and Hazards

Propoxur D3 (N-methyl D3) is classified as toxic . It is fatal if swallowed or if inhaled . It is also toxic in contact with skin . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .

Preparation Methods

The preparation of propoxur-d3 typically involves the reaction of a chloride compound of propoxur with hydrochloric acid in deuterated methanol. This process requires strict operating conditions and the appropriate selection of solvents to ensure high purity and yield of the product . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving careful control of reaction parameters to achieve the desired isotopic labeling.

Properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUGXGCCGIOQO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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